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molecular formula C6H11ClO B1582483 2-Ethylbutyryl chloride CAS No. 2736-40-5

2-Ethylbutyryl chloride

Cat. No. B1582483
M. Wt: 134.6 g/mol
InChI Key: SMUKODJVMQOSAB-UHFFFAOYSA-N
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Patent
US04222946

Procedure details

The tert-butylcarbamate from Example 1 (27.5 g, 0.15 mole) was dissolved in dry tetrahydrofuran (75 ml) and added dropwise at 0°-5° C. to a suspension of sodium hydride (50% oil dispersion, 7.2 g, ≡0.15 mole) in dry tetrahydrofuran (75 ml). When gassing was complete, the mixture was cooled to -10° C. and diethylacetylchloride (20 g, 0.15 mole) in dry tetrahydrofuran (30 ml) added dropwise. The temperature was allowed to come to room temperature over a period of 11/4 hours and the light brown solution poured onto ice/water. After extraction at pH 7 with dichloromethane, the organic solvent phase was evaporated (rotary) to give a light brown oil which was dissolved in methyl ethyl ketone (150 ml) and gently refluxed, on a steam bath, with anhydrous lithium iodide (20 g, 0.15 mole) for 21/2-3 hours. The brown solution was evaporated (rotary) to remove methyl ethyl ketone, then poured into water and extracted with benzene at pH 2. The benzene extract was washed successively with saturated potassium bicarbonate solution, then water and evaporated (rotary) to give a light brown crystalline solid which was recrystallised from benzene/petroleum ether 60/80° C. to yield 2-(2'-ethylbutanamido)furan (19.6 g) m.p. 100° C.
Name
tert-butylcarbamate
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)(OC1OC=CC=1C(C)(C)C)[NH2:2].[H-].[Na+].[CH2:16]([CH:18]([CH2:22][CH3:23])[C:19](Cl)=[O:20])[CH3:17].[I-].[Li+].[O:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>C(C(C)=O)C>[CH2:16]([CH:18]([CH2:22][CH3:23])[C:19]([NH:2][C:27]1[O:26][CH:30]=[CH:29][CH:28]=1)=[O:20])[CH3:17] |f:1.2,4.5|

Inputs

Step One
Name
tert-butylcarbamate
Quantity
27.5 g
Type
reactant
Smiles
C(N)(OC=1OC=CC1C(C)(C)C)=O
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
[I-].[Li+]
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the light brown solution poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
After extraction at pH 7 with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic solvent phase was evaporated (rotary)
CUSTOM
Type
CUSTOM
Details
to give a light brown oil which
CUSTOM
Type
CUSTOM
Details
The brown solution was evaporated (rotary)
CUSTOM
Type
CUSTOM
Details
to remove methyl ethyl ketone
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene at pH 2
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
was washed successively with saturated potassium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
water and evaporated (rotary)
CUSTOM
Type
CUSTOM
Details
to give a light brown crystalline solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from benzene/petroleum ether 60/80° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)NC=1OC=CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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